1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride
Descripción
Propiedades
IUPAC Name |
1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2.ClH/c14-13(6-3-1-2-4-7-13)12-15-11(18-16-12)10-5-8-17-9-10;/h10H,1-9,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAJEJJNZUPBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C2=NOC(=N2)C3CCOC3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Strategy
The preparation of 1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride typically involves the following strategic steps, inferred from the known chemistry of related 1,2,4-oxadiazole derivatives and cycloheptanamine compounds:
Step 1: Synthesis of the 1,2,4-oxadiazole ring substituted with an oxolane moiety
- The 1,2,4-oxadiazole ring is generally constructed via cyclization of amidoximes with carboxylic acid derivatives or their equivalents.
- The oxolane (tetrahydrofuran) substituent at the 5-position can be introduced through the use of an appropriate oxolane-containing precursor such as an oxolane carboxylic acid or ester.
Step 2: Introduction of the cycloheptan-1-amine moiety
- The cycloheptan-1-amine fragment can be introduced by nucleophilic substitution or coupling reactions, attaching the amine group to the 3-position of the oxadiazole ring.
- Alternatively, the cycloheptanone or cycloheptanecarboxylic acid derivatives can be converted to the amine and subsequently linked to the oxadiazole scaffold.
Step 3: Formation of the hydrochloride salt
- The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, improving solubility and stability for handling and pharmaceutical use.
Detailed Synthetic Route Example (Inferred)
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Formation of amidoxime | Hydroxylamine treatment of oxolane-substituted nitrile | Preparation of amidoxime intermediate with oxolane substituent |
| 2 | Cyclization to 1,2,4-oxadiazole | Reaction of amidoxime with cycloheptanecarboxylic acid derivative under dehydrating conditions (e.g., POCl3 or P2O5) | Formation of 1,2,4-oxadiazole ring with cycloheptane substituent |
| 3 | Amination | Reduction or substitution to introduce amine at cycloheptane ring | Conversion to cycloheptan-1-amine moiety |
| 4 | Salt formation | Treatment with HCl in solvent (e.g., ethanol or ether) | Formation of hydrochloride salt |
Research Findings and Data
| Parameter | Value |
|---|---|
| Molecular weight (free base) | ~251.33 g/mol |
| Molecular weight (hydrochloride) | ~287.78 g/mol |
| Predicted collision cross section (CCS) for [M+H]+ | 162.4 Ų |
| Solubility | Enhanced in water as hydrochloride salt |
| Stability | Improved in salt form |
Notes on Synthetic Challenges and Optimization
- The key challenge lies in the selective formation of the 1,2,4-oxadiazole ring with the oxolane substituent intact, requiring mild cyclization conditions to avoid ring opening of the oxolane.
- Control of regioselectivity in amination of the cycloheptane ring is critical to obtain the desired 1-amine isomer.
- Salt formation with hydrochloric acid must be carefully controlled to avoid over-acidification or degradation.
Summary Table of Preparation Methods and Conditions
| Preparation Step | Typical Reagents | Conditions | Notes |
|---|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, base | Aqueous or alcoholic solvent, room temperature to reflux | Oxolane nitrile precursor required |
| Cyclization to oxadiazole | POCl3, P2O5, or dehydrating agents | Elevated temperature (80-120°C), inert atmosphere | Sensitive to moisture |
| Amination | Reducing agents (e.g., LiAlH4) or nucleophilic substitution | Anhydrous solvents, controlled temperature | Avoid over-reduction |
| Hydrochloride salt formation | HCl gas or HCl in solvent | Room temperature | Enhances solubility and stability |
Análisis De Reacciones Químicas
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Core Scaffold Modifications
a) Cyclohexane vs. Cycloheptane Backbone
- 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (CAS: CID 16227603):
b) Oxolan Substituent Position
- 1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine (CAS: 1306515-46-7): Key Difference: Oxolan-2-yl substituent instead of oxolan-3-yl.
Oxadiazole Ring Substitutions
a) Heterocyclic Modifications
- 1-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]cyclohexan-1-amine hydrochloride (CAS: 1423032-57-8): Molecular Formula: C₁₁H₁₄N₃OS·HCl. Key Difference: Thiophene replaces oxolan.
- 1-{5-[(1,2-Benzoxazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine hydrochloride (CAS: 1795508-26-7): Molecular Formula: C₁₂H₁₃ClN₄O₂. Key Difference: Benzoxazole substituent introduces fused aromaticity.
b) Functional Group Additions
- 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride (CAS: 1171315-53-9): Molecular Formula: C₁₂H₂₂N₄O·2HCl. Key Difference: Dimethylamino-methyl group on oxadiazole. Impact: Tertiary amine improves water solubility and introduces a protonatable site for pH-dependent activity .
[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride (CAS: 1082420-52-7):
- Molecular Formula : C₆H₈N₃O·HCl.
- Key Difference : Cyclopropyl group replaces oxolan.
- Impact : Increased lipophilicity and metabolic stability due to cyclopropane’s strain-resistant structure .
Actividad Biológica
1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride, with the molecular formula C13H22ClN3O2 and a molecular weight of 287.79 g/mol, is a synthetic compound that has garnered interest for its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The compound is characterized by its unique oxadiazole and cycloheptane structures, which contribute to its biological activity. The synthesis typically involves multiple steps and can yield various derivatives with differing biological properties.
| Property | Details |
|---|---|
| Molecular Formula | C13H22ClN3O2 |
| Molecular Weight | 287.79 g/mol |
| IUPAC Name | 1-[5-(oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine; hydrochloride |
| InChI Key | ACAJEJJNZUPBRE-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. In particular, studies have shown that derivatives of oxadiazoles can demonstrate activity against both Gram-positive and Gram-negative bacteria.
Case Study Findings:
- In a study assessing various oxadiazoline compounds, some demonstrated weak antimicrobial activity against Bacillus subtilis and Candida albicans, while being inactive against Staphylococcus aureus and E. coli .
- Another study highlighted that introducing specific substituents into the oxadiazole ring could enhance antibacterial efficacy against a broader range of pathogens .
Anticancer Activity
The potential anticancer properties of this compound are under investigation. Compounds with similar structural features have been noted for their ability to inhibit tumor growth through various mechanisms.
Mechanism of Action:
The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: It may trigger programmed cell death in cancer cells through mitochondrial pathways.
The biological activity of this compound is thought to involve interactions with various molecular targets:
- Receptor Binding: It may bind to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways: The compound could affect signaling pathways critical for cell growth and survival.
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds reveal differences in biological activity based on structural variations:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-[5-(Oxolan-3-yl)-1,2,4-thiadiazol-3-yl]cycloheptan-1-amine | Thiadiazole derivative | Moderate antibacterial activity |
| 1-[5-(Oxolan-3-yl)-1,2,4-thiadiazolines] | Thiadiazolines | Anticancer properties noted |
Q & A
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear protective goggles, lab coats, nitrile gloves, and respiratory masks to avoid skin/eye contact and inhalation .
- Ventilation: Conduct experiments in fume hoods to mitigate vapor exposure .
- Waste Management: Segregate chemical waste in labeled, airtight containers and coordinate with certified hazardous waste disposal services .
- Emergency Procedures: Follow GHS-compliant protocols for spills or exposure (e.g., rinse eyes/skin with water for 15 minutes, seek medical attention) .
Q. What experimental strategies are recommended for synthesizing and characterizing this compound?
Methodological Answer:
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
Methodological Answer:
- Solubility Screening: Perform phase-solubility studies in polar (DMSO, water) and nonpolar solvents (dichloromethane) at 25°C and 40°C .
- Stability Testing: Use accelerated stability protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced Research Questions
Q. What computational methods can predict reaction pathways and optimize synthesis of this compound?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model transition states and activation energies for oxadiazole cyclization .
- Reaction Path Search Tools: Apply software like GRRM or AFIR to explore alternative pathways and minimize side reactions .
- Machine Learning: Train models on oxadiazole synthesis datasets to predict optimal catalysts (e.g., ZnCl) and solvent systems .
Q. How can researchers resolve contradictions between experimental data and computational predictions?
Methodological Answer:
- Sensitivity Analysis: Identify variables (e.g., temperature, pH) causing discrepancies using Plackett-Burman or Box-Behnken experimental designs .
- Validation Loops: Cross-check computational models with controlled experiments (e.g., isotopic labeling to trace reaction intermediates) .
Q. What advanced separation techniques are suitable for purifying this compound from complex mixtures?
Methodological Answer:
Q. How can chemical software enhance experimental design and data integrity for studies involving this compound?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
